SKL2001

Wnt signaling kinase selectivity mechanism of action

SKL2001 is a cell-permeable imidazolyl-isoxazolamide small molecule (CAS 909089-13-0) that acts as an agonist of the Wnt/β‑catenin signaling pathway by physically disrupting the Axin/β‑catenin protein interaction, thereby blocking β‑catenin phosphorylation at Ser33/37/Thr41/Ser45, stabilizing intracellular β‑catenin, and up‑regulating β‑catenin‑responsive transcription. It was identified from a high‑throughput screen of 270 000 compounds and is now widely used as a chemical tool to manipulate Wnt signaling in mesenchymal stem cell differentiation, cancer biology, and tissue‑engineering research.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
Cat. No. B15545171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKL2001
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19)
InChIKeyPQXINDBPUDNMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SKL2001 – Wnt/β-Catenin Pathway Agonist with Axin/β-Catenin Disruption Mechanism for Stem Cell and Cancer Research


SKL2001 is a cell-permeable imidazolyl-isoxazolamide small molecule (CAS 909089-13-0) that acts as an agonist of the Wnt/β‑catenin signaling pathway by physically disrupting the Axin/β‑catenin protein interaction, thereby blocking β‑catenin phosphorylation at Ser33/37/Thr41/Ser45, stabilizing intracellular β‑catenin, and up‑regulating β‑catenin‑responsive transcription [1]. It was identified from a high‑throughput screen of 270 000 compounds and is now widely used as a chemical tool to manipulate Wnt signaling in mesenchymal stem cell differentiation, cancer biology, and tissue‑engineering research [1].

Why SKL2001 Cannot Be Substituted by Other Wnt Agonists Without Altering Experimental Outcomes


Wnt/β‑catenin agonists are not interchangeable because they activate the pathway through distinct molecular mechanisms and exhibit divergent biological effects. The most commonly used alternatives – CHIR99021 and LiCl – are glycogen synthase kinase‑3β (GSK‑3β) inhibitors that indirectly stabilize β‑catenin [1]. In contrast, SKL2001 disrupts the Axin/β‑catenin interaction without inhibiting GSK‑3β or 18 other kinases (≤8.5% inhibition at 10 µM) . A direct head‑to‑head study demonstrated that only CHIR99021 and LiCl promoted mesenchymal stem cell proliferation, while SKL2001 did not, and the agonists differentially affected lineage commitment [2]. Consequently, substituting SKL2001 with a GSK‑3 inhibitor introduces confounding kinase‑mediated effects and shifts the biological response, undermining reproducibility and interpretation in Wnt‑dependent assays.

SKL2001 Product-Specific Quantitative Differentiation Evidence Against Closest Comparators


Mechanism-Based Differentiation: SKL2001 Activates Wnt Signaling Without Inhibiting GSK‑3β, Unlike CHIR99021 and LiCl

SKL2001 disrupts the Axin/β‑catenin protein interaction, preventing β‑catenin phosphorylation and degradation, while leaving the enzymatic activities of CK1 and GSK‑3β unaffected [1]. In a cell‑free kinase assay, SKL2001 exhibited ≤8.5% inhibition of GSK‑3α/β and 18 other kinases at 10 µM . In contrast, CHIR99021 is a potent, direct GSK‑3β inhibitor with an IC₅₀ of 6.7 nM, and LiCl also inhibits GSK‑3β (IC₅₀ ≈ 2 mM) [2]. Therefore, SKL2001 achieves β‑catenin stabilization through a unique protein‑interaction disruption mechanism that is orthogonal to kinase inhibition.

Wnt signaling kinase selectivity mechanism of action

Differential Impact on Mesenchymal Stem Cell Proliferation: SKL2001 Does Not Stimulate MSC Expansion Unlike CHIR99021 or LiCl

In a systematic comparison using human bone‑marrow‑derived MSCs, four small‑molecule Wnt agonists were evaluated for their ability to promote cell proliferation. CHIR99021 and LiCl significantly increased cell numbers, whereas SKL2001 showed no proliferative effect relative to vehicle controls [1]. The authors concluded that only CHIR and LiCl stimulated MSC expansion, while SKL2001 and AMBMP did not. This distinction is critical for experimental designs where cell expansion versus differentiation commitment must be precisely controlled.

mesenchymal stem cells proliferation Wnt agonists

Broad Kinase Selectivity Profiling: SKL2001 Exhibits ≤8.5% Inhibition Across a Panel of 18 Kinases at 10 µM

The manufacturer’s biochemical profiling data indicate that SKL2001 at 10 µM inhibits GSK‑3α/β and 18 additional kinases by ≤8.5% . In contrast, the widely used GSK‑3 inhibitor CHIR99021 shows >90% inhibition of GSK‑3 at nanomolar concentrations and, although it is >500‑fold selective over most other kinases, it still directly modulates GSK‑3‑dependent pathways . The absence of significant kinase inhibition by SKL2001 supports its use as a pathway‑selective chemical probe that does not broadly perturb the kinome.

kinase profiling selectivity off-target

Anti‑Spheroid Activity in Colon Cancer Models: SKL2001 Inhibits 3D Spheroid Growth at 40 µM via G₀/G₁ Arrest

SKL2001 at 40 µM reduced the growth of HCT116 and HT‑29 colon cancer spheroids cultured under 3D conditions that mimic the tumor microenvironment [1]. It induced accumulation of cells in the G₀/G₁ phase and decreased c‑myc expression, and the anti‑proliferative effect was reversible upon compound washout. In the same study, control spheroids continued to expand, indicating that SKL2001 exerts a cytostatic, not cytotoxic, effect. Direct comparator data for CHIR99021 or LiCl in identical 3D spheroid models are not available, but GSK‑3 inhibitors generally promote β‑catenin‑dependent proliferation, suggesting divergent consequences of Wnt activation via different mechanisms.

colon cancer 3D spheroid cell cycle arrest

Combinatorial Patent Application for Glioma Therapy: SKL2001 Is Specified in Combination with CHIR99021, DAPT, and Other Agents

A patent application (US20220409590A1) discloses compositions comprising SKL2001 in combination with one or more of SB431542, LDN193189, CHIR99021, and DAPT for treating glioma and converting glioma cells into neurons [1]. The inclusion of SKL2001 alongside CHIR99021 (a GSK‑3 inhibitor) indicates that the two compounds are not redundant and may act synergistically via complementary mechanisms. This is the only patent identified that explicitly combines SKL2001 with other Wnt modulators for glioma neuronal conversion therapy.

glioma combination therapy neuronal conversion

Osteoblastogenesis Promotion at 10–40 µM While Suppressing Adipogenesis at 5–30 µM: Lineage‑Specific Differentiation Control

SKL2001 promotes osteoblast differentiation in both human and murine mesenchymal cultures at 10–40 µM, as measured by alkaline phosphatase activity and mineralization, and concurrently suppresses MDI‑stimulated adipogenesis in murine 3T3‑L1 preadipocytes at 5–30 µM [1]. In contrast, LiCl increased both osteogenic and adipogenic capacity in the Narcisi et al. comparison study, indicating a broader, less lineage‑restricted differentiation effect [2]. SKL2001 thus provides a more selective shift toward osteoblastogenesis while actively repressing the alternative adipocyte lineage.

osteoblastogenesis adipogenesis mesenchymal stem cells

SKL2001 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Wnt Pathway Activation Without GSK‑3β Inhibition in Stem Cell and Developmental Biology

When the experimental goal is to activate Wnt/β‑catenin signaling while avoiding direct inhibition of GSK‑3β – which regulates numerous other pathways (insulin signaling, NFAT, circadian rhythm) – SKL2001 offers a kinome‑sparing mechanism by disrupting the Axin/β‑catenin complex. As shown by the ≤8.5% inhibition of 18 kinases at 10 µM [Section 3, Evidence 1], SKL2001 minimizes confounding kinase effects, making it the preferred tool for studying Wnt‑dependent developmental processes, stem cell fate decisions, and β‑catenin transcriptomics without off‑target kinase perturbations.

Lineage‑Specific Mesenchymal Stem Cell Differentiation for Bone Tissue Engineering

SKL2001 simultaneously promotes osteoblastogenesis at 10–40 µM and suppresses adipogenesis at 5–30 µM [Section 3, Evidence 6], a dual effect not observed with LiCl or CHIR99021. This makes SKL2001 uniquely suited for bone‑tissue‑engineering protocols where pure osteogenic commitment is required and contamination with adipocytes would compromise implant quality. The compound’s inability to stimulate general MSC proliferation [Section 3, Evidence 2] further ensures that differentiation, rather than expansion, is the dominant cellular response.

3D Colon Cancer Spheroid Models for Wnt‑Dependent Tumor Dormancy and Cell‑Cycle Studies

SKL2001 at 40 µM suppresses HCT116 and HT‑29 spheroid growth by inducing reversible G₀/G₁ arrest and reducing c‑myc levels [Section 3, Evidence 4]. Unlike cytotoxic agents, SKL2001 arrests proliferation without causing cell death, allowing researchers to study tumor dormancy, reversible quiescence, and the role of E‑cadherin/β‑catenin complexes in spheroid organization. This cytostatic profile differentiates it from GSK‑3 inhibitors that may promote proliferation in certain contexts.

Combinatorial Regimen Development for Glioma Neuronal Conversion Therapy

The patent US20220409590A1 specifies SKL2001 in combination with CHIR99021, DAPT, and other agents for converting glioma cells into neurons [Section 3, Evidence 5]. Procurement of SKL2001 is essential for groups developing or validating this specific therapeutic strategy, as the patent explicitly combines two mechanistically distinct Wnt activators (SKL2001 and CHIR99021) to achieve neuronal reprogramming, underscoring the non‑redundant role of SKL2001 in the claimed composition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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